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Compound of Interest

Compound Name: 2-Bromo-1-phenylpropane

Cat. No.: B146064

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
bromo-1-phenylpropane, a key intermediate in various organic syntheses. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, offering valuable insights for compound characterization and quality control in
research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. The *H and 3C NMR spectra of 2-bromo-1-phenylpropane provide detailed
information about its proton and carbon framework.

'H NMR Spectral Data

The 'H NMR spectrum of 2-bromo-1-phenylpropane was acquired in deuterated chloroform
(CDCIs). The chemical shifts (&) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).
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13C NMR Spectral Data

The 13C NMR spectrum was also recorded in CDCls. The chemical shifts (8) are provided in

ppm.

Chemical Shift (d) ppm

Assignment

139.5 Quaternary Aromatic Carbon (C-ipso)
129.0 Aromatic Carbons (C-ortho/C-meta)
128.8 Aromatic Carbons (C-ortho/C-meta)
127.2 Aromatic Carbon (C-para)

50.5 Methine Carbon (-CHBr)

44.5 Methylene Carbon (-CH2)

25.0 Methyl Carbon (-CH3)

Infrared (IR) Spectroscopy

The IR spectrum of 2-bromo-1-phenylpropane, typically recorded as a liquid film, reveals

characteristic absorption bands corresponding to the vibrational modes of its functional groups.
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Wavenumber . . . .
( 1 Intensity Functional Group Vibrational Mode
cm-
3080 - 3030 Medium Aromatic C-H Stretching
2970 - 2860 Medium Aliphatic C-H Stretching
) Aromatic Ring
1605, 1495, 1455 Medium to Strong Cc=C ]
Stretching
Aromatic Out-of-plane
750, 700 Strong C-H )
Bending
650 - 550 Medium to Strong C-Br Stretching

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 2-bromo-1-phenylpropane provides
information about its molecular weight and fragmentation pattern, aiding in its identification and
structural confirmation.

Mass Spectral Data

The mass spectrum exhibits a molecular ion peak and several characteristic fragment ions. The
presence of bromine is indicated by the isotopic pattern (M+ and M+2 peaks in a ~1:1 ratio).

m/z Relative Intensity (%) Assignment
198/200 ~10 [M]*, Molecular ion (CoH11Br)*
[M - Br]*, Loss of Bromine
119 100 _
radical
91 ~80 [C7H7]*, Tropylium ion
43 ~30 [CsH~7]*, Propyl cation

Fragmentation Pathway
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The primary fragmentation pathway involves the loss of the bromine radical to form a stable
secondary carbocation, which can then rearrange to the highly stable tropylium ion.

Mass Spectrometry Fragmentation of 2-Bromo-1-phenylpropane

[CoH11Br]* i [CoH11]*
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(Molecular lon) (Loss of *Br)

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway of 2-bromo-1-phenylpropane.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques described.

NMR Spectroscopy

A sample of 2-bromo-1-phenylpropane (typically 5-25 mg) is dissolved in approximately 0.6-
0.7 mL of a deuterated solvent (e.g., CDCIs) containing a small amount of tetramethylsilane
(TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube. *H and
13C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 300
or 500 MHz for *H). For 3C NMR, proton decoupling is typically used to simplify the spectrum.
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NMR Spectroscopy Workflow
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Caption: General workflow for acquiring NMR spectra.

IR Spectroscopy

For a liquid sample like 2-bromo-1-phenylpropane, a neat (undiluted) spectrum is typically
obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin
film. The plates are then mounted in the sample holder of an FTIR spectrometer. A background
spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the
sample spectrum. The spectrum is typically scanned over the mid-infrared range (4000-400
cm™1).

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for sample introduction and separation. In the electron ionization (El)
source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70
eV). This causes ionization and fragmentation of the molecule. The resulting positively charged
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ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio
(m/z). A detector then records the abundance of each ion.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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